Cas no 52651-15-7 (6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

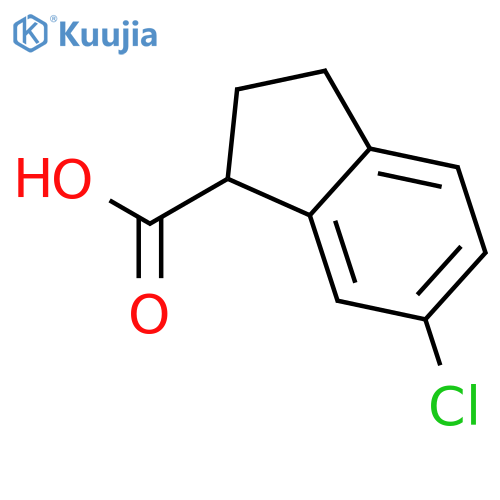

52651-15-7 structure

商品名:6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

CAS番号:52651-15-7

MF:C10H9ClO2

メガワット:196.630262136459

MDL:MFCD11219726

CID:876003

PubChem ID:12318481

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

- 6-Chloroindan-1-carboxylic acid

- BCP21979

- Z4829

- ST24024330

- 6-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLICACID

- DS-17981

- DB-306993

- AKOS006305931

- O11570

- TQP1435

- DTXSID00488107

- EN300-200105

- SCHEMBL10467284

- 52651-15-7

-

- MDL: MFCD11219726

- インチ: 1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)

- InChIKey: XMJXQAGIYOQVSP-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])(C(=O)O[H])C([H])([H])C2([H])[H]

計算された属性

- せいみつぶんしりょう: 196.0291072g/mol

- どういたいしつりょう: 196.0291072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 37.3

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200105-1.0g |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 1g |

$398.0 | 2023-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6713-1G |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 1g |

¥ 3,201.00 | 2023-04-13 | |

| Chemenu | CM125487-1g |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95+% | 1g |

$292 | 2021-06-17 | |

| Chemenu | CM125487-250mg |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95%+ | 250mg |

$114 | 2024-07-15 | |

| Enamine | EN300-200105-0.5g |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 0.5g |

$299.0 | 2023-09-16 | |

| Enamine | EN300-200105-1g |

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 1g |

$398.0 | 2023-09-16 | |

| A2B Chem LLC | AG29514-100mg |

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 100mg |

$80.00 | 2024-04-19 | |

| A2B Chem LLC | AG29514-5g |

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 95% | 5g |

$1261.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D750806-25mg |

6-CHLORO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID |

52651-15-7 | 95+% | 25mg |

$100 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069218-100mg |

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid |

52651-15-7 | 97% | 100mg |

¥810.00 | 2024-05-10 |

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

52651-15-7 (6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52651-15-7)6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

清らかである:99%

はかる:100mg

価格 ($):158.0